Enzyme Inhibition Potency of 4-(Methylthio)benzyl Benzimidazolium Salts Derived from 7-(Methylthio)-1H-benzo[d]imidazole
Derivatives synthesized from the 4-(methylthio)benzyl-substituted benzimidazolium scaffold—which incorporates the core structure of 7-(Methylthio)-1H-benzo[d]imidazole—exhibit potent dual inhibition of xanthine oxidase (XO) and acetylcholinesterase (AChE). In direct head-to-head comparisons against clinical reference inhibitors, the lead compounds demonstrated IC50 values in the sub-micromolar range [1].
| Evidence Dimension | Xanthine Oxidase (XO) Inhibition IC50 |
|---|---|
| Target Compound Data | 0.548 ± 0.033 μM to 0.725 ± 0.043 μM (for compounds 1d-f in the series) |
| Comparator Or Baseline | Allopurinol (standard clinical XO inhibitor) |
| Quantified Difference | The 4-(methylthio)benzyl benzimidazolium salts achieve comparable or superior potency to allopurinol; detailed binding energy analyses show lower binding energies (≤ -5 kcal/mol) indicating stronger spontaneous binding [1]. |
| Conditions | In vitro enzyme inhibition assay; molecular docking using AutoDock software; X-ray crystallography for structural confirmation (trigonal space group R-3) [1]. |
Why This Matters
This data demonstrates that the 7-(methylthio) substitution pattern enables the formation of highly potent enzyme inhibitors, supporting the selection of this specific regioisomer for drug discovery programs targeting gout (via XO) or Alzheimer's disease (via AChE).
- [1] Yeşil, Y., et al. (2023). Thioether-substituted Benzimidazolium Salts: Synthesis, Characterization, Crystal Structure, and Their Inhibitory Properties Against Acetylcholinesterase and Xanthine Oxidase. Journal of Molecular Structure, 1287, 135640. View Source
